PPI-1040

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1436673-69-6 |

|---|---|

Molecular Formula |

C43H72NO6P |

Molecular Weight |

730.0 g/mol |

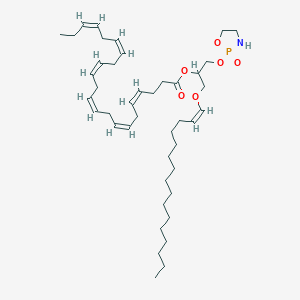

IUPAC Name |

[1-[(Z)-hexadec-1-enoxy]-3-[(2-oxo-1,3,2λ5-oxazaphospholidin-2-yl)oxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C43H72NO6P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)50-42(41-49-51(46)44-37-39-48-51)40-47-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41H2,1-2H3,(H,44,46)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35- |

InChI Key |

SKDNPCDRIUQGAL-XTJCVSPVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C\OCC(COP1(=O)NCCO1)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCC=COCC(COP1(=O)NCCO1)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PPI-1040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel, orally bioavailable, synthetic vinyl-ether plasmalogen precursor under investigation as a potential treatment for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare and severe genetic disorder.[1][2][3] RCDP is characterized by a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) that are critical for a variety of cellular functions.[2][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its unique properties, preclinical efficacy, and the experimental methodologies used to elucidate its function.

The Core Problem: Plasmalogen Deficiency in RCDP

Rhizomelic Chondrodysplasia Punctata is caused by mutations in genes essential for plasmalogen biosynthesis.[2][3] This leads to a systemic reduction in plasmalogens, which are integral components of cellular membranes and play crucial roles in vesicular transport, membrane protein function, and protection against oxidative stress.[2] The resulting cellular dysfunction manifests in the severe clinical phenotype of RCDP.

This compound: A Novel Therapeutic Approach

This compound is designed to directly address the plasmalogen deficiency that underlies RCDP.[1][3] Its mechanism of action is centered on its unique chemical structure and metabolic fate.

Chemical Structure and Bioavailability

This compound is a synthetic plasmalogen analog with an intact vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[4][5] This is a key differentiator from other plasmalogen precursors, such as ether-based precursors, which require endogenous enzymatic conversion to become functional plasmalogens.[4] The presence of the pre-formed vinyl-ether bond in this compound bypasses the need for these enzymatic steps, which may be compromised in individuals with RCDP.[4]

This compound is administered in a closed-ring form, which spontaneously hydrolyzes in an aqueous or acidic environment to the open-ring, biologically active form that is identical to endogenous plasmalogens.[5] Studies in wild-type mice using ¹³C₆-labeled this compound have demonstrated that the crucial sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remain intact during digestion and absorption, ensuring the delivery of the complete plasmalogen molecule.[2][5]

Preclinical Efficacy in a Mouse Model of RCDP

The efficacy of this compound has been demonstrated in a Pex7 hypomorphic/null (Pex7hypo/null) mouse model, which recapitulates the plasmalogen deficiency seen in RCDP.[5]

Oral administration of this compound to Pex7hypo/null mice resulted in a significant increase in plasmalogen levels.[5] After a 4-week treatment regimen, plasmalogen levels in the plasma were normalized to wild-type levels.[5] Variable but significant increases were also observed in several peripheral tissues.[5]

| Tissue | Outcome of this compound Treatment in Pex7hypo/null Mice |

| Plasma | Normalization of plasmalogen levels |

| Erythrocytes | Variable increase in plasmalogen levels |

| Liver | Variable increase in plasmalogen levels |

| Small Intestine | Variable increase in plasmalogen levels |

| Skeletal Muscle | Variable increase in plasmalogen levels |

| Heart | Variable increase in plasmalogen levels |

| Brain | No observed augmentation |

| Lung | No observed augmentation |

| Kidney | No observed augmentation |

Table 1: Effect of this compound on Plasmalogen Levels in a Mouse Model of RCDP.[5]

In contrast, parallel treatment with an equivalent amount of an ether plasmalogen precursor, PPI-1011, did not effectively increase plasmalogen levels.[2][5] This suggests that in a state of severe plasmalogen deficiency, the direct replacement with a vinyl-ether plasmalogen like this compound is a more effective strategy.[4]

The Pex7hypo/null mice exhibit a hyperactive behavior, which was normalized following treatment with this compound.[2][5] This functional improvement correlated inversely with plasma plasmalogen levels, indicating a direct link between the restoration of plasmalogens and the observed behavioral correction.[5] Treatment with PPI-1011 did not reduce hyperactivity.[2][5]

Experimental Protocols

The following summarizes the key experimental methodologies used to characterize the mechanism of action of this compound.

Animal Models

-

Pex7hypo/null Mice: These mice serve as a model for RCDP, exhibiting severe plasmalogen deficiency.

-

Wild-Type Mice: Used as control animals and for initial bioavailability studies.

Drug Administration

-

Formulation: this compound was formulated for oral administration.

-

Dosing: In the efficacy studies, Pex7hypo/null mice were treated with this compound for 4 weeks.

Bioavailability Studies

-

Isotope Labeling: ¹³C₆-labeled this compound was administered to wild-type mice.

-

Analysis: The presence of the labeled plasmalogen in various tissues was analyzed to confirm that the vinyl-ether and phosphoethanolamine groups remained intact during digestion and absorption.

Efficacy Studies

-

Treatment Groups: Pex7hypo/null mice were divided into groups receiving either this compound, PPI-1011 (ether plasmalogen precursor), or a vehicle control.

-

Duration: Treatment was administered for 4 weeks.

-

Tissue Collection: At the end of the treatment period, plasma, erythrocytes, and various peripheral tissues were collected for analysis.

Measurement of Plasmalogen Levels

-

Methodology: Plasmalogen levels in tissue samples were quantified using specialized analytical techniques, likely a form of mass spectrometry, to differentiate and measure the various plasmalogen species.

Behavioral Analysis

-

Open Field Test: This test was used to assess the activity levels of the mice. The hyperactive behavior of the Pex7hypo/null mice was quantified and compared between the different treatment groups.

Conclusion

This compound represents a promising therapeutic strategy for RCDP by directly repleting the deficient plasmalogen pool. Its unique vinyl-ether structure allows it to bypass the defective endogenous biosynthetic pathway, leading to the restoration of plasmalogen levels and the correction of associated functional deficits in a preclinical model. The data gathered to date strongly support the continued investigation of this compound as a potential treatment for this devastating disease. The U.S. Food and Drug Administration has granted this compound Orphan Drug Designation for the treatment of RCDP.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

- 4. Landmark Plasmalogen Precursor Paper Published — MED-LIFE DISCOVERIES [med-life.ca]

- 5. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

PPI-1040: A Synthetic Plasmalogen Precursor for Restoring Deficient Levels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel, orally bioavailable synthetic plasmalogen precursor designed to address conditions characterized by plasmalogen deficiency.[1][2][3] Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position, which are crucial for the structure and function of cellular membranes, vesicular transport, and protection against oxidative stress. Deficiencies in plasmalogen levels are implicated in several rare and common diseases, with a notable example being Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[4][5][6] this compound offers a promising therapeutic strategy by directly repleting the deficient plasmalogen pool. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vivo data, detailed experimental protocols, and relevant biological pathways.

Core Compound Details & Mechanism of Action

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) analog.[1] Unlike other precursors that require enzymatic conversion to form the characteristic vinyl-ether bond, this compound is synthesized with this bond intact.[4] This structural feature is hypothesized to offer an advantage over ether-based precursors by bypassing potentially inefficient enzymatic steps.[2]

The proposed mechanism of action involves the oral administration of this compound in a closed-ring form, which is designed to protect the labile vinyl-ether bond from the acidic environment of the stomach.[4] Upon reaching a more neutral pH, it is thought to undergo spontaneous hydrolysis to its active, open-ring form, which is structurally identical to endogenous plasmalogens.[4] This open-ring form is then absorbed and distributed to various tissues, where it can be directly incorporated into cellular membranes, thereby restoring plasmalogen levels.[2][4]

Quantitative Data from Preclinical Studies

The efficacy of this compound in restoring plasmalogen levels and ameliorating disease-related phenotypes has been demonstrated in a Pex7hypo/null mouse model of RCDP. The following tables summarize the key quantitative findings from a 4-week treatment study.

Table 1: Effect of this compound on Tissue Plasmalogen Levels in Pex7hypo/null Mice

| Tissue | Treatment Group | Plasmalogen Levels (% of Wild-Type) |

| Plasma | Vehicle | ~20% |

| This compound (50 mg/kg/day) | Normalized to Wild-Type Levels | |

| Erythrocytes | Vehicle | ~40% |

| This compound (50 mg/kg/day) | Significantly Increased | |

| Liver | Vehicle | ~30% |

| This compound (50 mg/kg/day) | Significantly Increased | |

| Small Intestine | Vehicle | ~50% |

| This compound (50 mg/kg/day) | Significantly Increased | |

| Skeletal Muscle | Vehicle | ~60% |

| This compound (50 mg/kg/day) | Significantly Increased | |

| Heart | Vehicle | ~70% |

| This compound (50 mg/kg/day) | Significantly Increased | |

| Brain | Vehicle | Deficient |

| This compound (50 mg/kg/day) | No Significant Augmentation | |

| Lung | Vehicle | Deficient |

| This compound (50 mg/kg/day) | No Significant Augmentation | |

| Kidney | Vehicle | Deficient |

| This compound (50 mg/kg/day) | No Significant Augmentation |

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[4]

Table 2: Behavioral Assessment in Pex7hypo/null Mice using the Open Field Test

| Parameter | Pex7hypo/null Mice (Untreated) | Pex7hypo/null Mice (this compound Treated) |

| Locomotor Activity | Hyperactive | Normalized to Wild-Type Levels |

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[4]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of RCDP

This protocol outlines the key steps for evaluating the efficacy of this compound in the Pex7hypo/null mouse model.

1. Animal Model:

- Pex7hypo/null mice, which exhibit a significant reduction in plasmalogen levels and a hyperactive phenotype.

- Age-matched wild-type mice serve as controls.

2. Formulation and Dosing:

- This compound is formulated in a suitable vehicle such as Neobee M-5 with an antioxidant like 0.1% thioglycerol to ensure stability.

- Administer this compound orally via gavage at a dose of 50 mg/kg daily for a period of 4 weeks.

- The vehicle control group receives the formulation without this compound.

3. Behavioral Analysis (Open Field Test):

- Conduct the open field test before the initiation of treatment (baseline) and at the end of the 4-week treatment period.

- The open field arena (e.g., 50 cm x 50 cm) is placed in a sound-attenuated room with controlled lighting (e.g., 100-150 lux).

- Acclimate mice to the testing room for at least 30 minutes prior to the test.

- Gently place each mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 20 minutes).

- Use an automated tracking system (e.g., video tracking software) to record and analyze locomotor activity, including total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

- Thoroughly clean the arena with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

4. Sample Collection and Analysis:

- At the end of the study, collect blood and various tissues (liver, small intestine, skeletal muscle, heart, brain, lung, kidney).

- Extract lipids from plasma, erythrocytes, and tissue homogenates.

- Quantify plasmalogen levels using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Acid Stability Assay

This protocol provides a general framework for assessing the stability of the vinyl-ether bond of this compound in acidic conditions, mimicking the gastric environment.

1. Materials:

- This compound formulated in a non-aqueous vehicle (e.g., Neobee M-5 with 0.1% thioglycerol).

- Aqueous solutions of varying pH (e.g., pH 1, 2, 3, 4, 5, and 7) prepared using hydrochloric acid and appropriate buffers.

- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS).

2. Procedure:

- Add a known concentration of the formulated this compound to each of the pH solutions.

- Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).

- At specified time points, quench the reaction (e.g., by neutralization or extraction into an organic solvent).

- Analyze the samples by HPLC to quantify the amount of intact this compound remaining.

- Monitor for the appearance of degradation products, such as the compound with a cleaved vinyl-ether bond.

3. Data Analysis:

- Calculate the percentage of intact this compound remaining at each pH and time point.

- Determine the pH at which significant degradation of the vinyl-ether bond occurs.

Visualizations: Pathways and Workflows

Caption: Proposed metabolic fate of orally administered this compound.

Caption: General signaling pathways influenced by plasmalogen levels.

Regulatory Status

The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), highlighting its potential to address a significant unmet medical need in this rare disease population.[3][5][6]

Conclusion

This compound represents a promising therapeutic candidate for the treatment of RCDP and potentially other disorders associated with plasmalogen deficiency. Its unique design as a synthetic vinyl-ether plasmalogen allows for oral administration and direct replenishment of deficient plasmalogen pools in peripheral tissues. Preclinical studies have demonstrated its ability to normalize plasmalogen levels and correct a key behavioral phenotype in a relevant animal model. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons [frontiersin.org]

- 5. Plasmalogen deficiency and neuropathology in Alzheimer's disease: Causation or coincidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

The Role of PPI-1040 in Plasmalogen Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens are a unique class of ether phospholipids (B1166683) vital for the structural integrity and function of cellular membranes, particularly in the nervous, cardiovascular, and immune systems. Deficiencies in plasmalogen levels are implicated in several severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP), as well as in more common neurodegenerative diseases. The intricate biosynthesis of plasmalogens, involving both peroxisomal and endoplasmic reticulum-localized enzymes, presents challenges for therapeutic intervention in deficiency states. PPI-1040, a synthetic vinyl-ether plasmalogen analog, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the role of this compound in the context of plasmalogen biosynthesis, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the pertinent biological and experimental pathways.

Introduction to Plasmalogen Biosynthesis

Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which confers unique chemical properties, including antioxidant functions. The biosynthesis of plasmalogens is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER) (see Figure 1).

The initial and rate-limiting steps occur within the peroxisomes and are catalyzed by two key enzymes: glyceronephosphate O-acyltransferase (GNPAT) and alkyl-dihydroxyacetonephosphate synthase (AGPS).[1] GNPAT acylates dihydroxyacetone phosphate (B84403) (DHAP), and AGPS exchanges the acyl group for a fatty alcohol, forming the ether linkage.[1] Genetic defects in the genes encoding these enzymes, or in the peroxisomal import machinery (e.g., PEX7), lead to a profound deficiency in plasmalogens, as seen in RCDP.

The subsequent steps of plasmalogen synthesis, including the reduction of the keto group, acylation at the sn-2 position, and headgroup attachment, occur in the ER.[2] The final step involves the formation of the characteristic vinyl-ether bond by plasmanylethanolamine desaturase (PEDS1, also known as TMEM189).

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) analog designed to act as a replacement therapy for plasmalogen deficiencies. Its structure contains an intact vinyl-ether bond, which allows it to bypass the defective peroxisomal steps in disorders like RCDP. This compound is orally bioavailable and has been shown to remain intact during digestion and absorption.

The rationale behind this compound is to directly replenish the deficient plasmalogen pool, thereby circumventing the enzymatic defects in the initial stages of the biosynthetic pathway. Upon administration, this compound is absorbed and can be directly incorporated into cellular membranes, or it may undergo remodeling of its sn-2 acyl chain to generate a wider variety of plasmalogen species.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been investigated in a mouse model of RCDP, the Pex7hypo/null mouse, which exhibits a severe plasmalogen deficiency.

Quantitative Effects on Plasmalogen Levels

Oral administration of this compound (50 mg/kg/day for 4 weeks) to Pex7hypo/null mice resulted in a significant increase in plasmalogen levels in the plasma and various peripheral tissues.

Table 1: Effect of this compound on Plasma Plasmalogen Levels in Pex7hypo/null Mice

| Plasmalogen Species (sn-1/sn-2) | Vehicle (% of Wild-Type) | This compound (% of Wild-Type) |

| 16:0/18:1 | ~10% | ~90% |

| 16:0/18:2 | ~15% | ~85% |

| 16:0/20:4 | ~20% | ~70% |

| 16:0/22:6 | ~25% | ~100% |

| Total 16:0 Pool | ~15% | ~95% |

Table 2: Effect of this compound on Tissue Plasmalogen Levels in Pex7hypo/null Mice

| Tissue | Vehicle (% of Wild-Type) | This compound (% of Wild-Type) |

| Liver | ~20% | ~75% |

| Skeletal Muscle | ~30% | ~60% |

| Small Intestine | ~40% | ~70% |

| Heart | ~35% | ~55% |

| Erythrocytes | ~50% | ~80% |

Note: Values are approximated from the graphical data presented in Fallatah et al., 2020.

These data demonstrate that oral administration of this compound can effectively normalize plasma plasmalogen levels and significantly increase their abundance in several peripheral tissues in a mouse model of severe plasmalogen deficiency. However, no significant increases were observed in the brain, lung, or kidney in this study.

Experimental Protocols

Quantification of Plasmalogens by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of plasmalogens in biological samples.[3][4][5]

4.1.1. Lipid Extraction

-

To 100 µL of plasma or tissue homogenate, add 400 µL of methanol (B129727) containing an internal standard (e.g., a non-endogenous plasmalogen species).

-

Vortex vigorously for 1 minute.

-

Add 800 µL of chloroform (B151607) and vortex for another 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 1.9 µm) is suitable for separating different lipid species.

-

Mobile Phase A: Methanol/Water (5:1, v/v) with 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol with 10 mM ammonium acetate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

Flow Rate: 200 µL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for plasmalogen analysis.

-

Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification of specific plasmalogen species.

-

Transitions: Precursor-to-product ion transitions specific for each plasmalogen species are monitored. For ethanolamine plasmalogens, a characteristic neutral loss of the head group is often used for detection.

-

Alkyl-dihydroxyacetonephosphate Synthase (AGPS) Activity Assay

This assay measures the activity of AGPS, a key enzyme in the peroxisomal biosynthesis of plasmalogens. The protocol is based on the principle of measuring the incorporation of a radiolabeled fatty alcohol into alkyl-DHAP.[6]

4.2.1. Reaction Mixture

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

4 mM NaF

-

4 mM MgCl₂

-

0.5 mM Dihydroxyacetone phosphate (DHAP)

-

150 µM Palmitoyl-CoA

-

1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)

-

0.1% CHAPS

-

Cell or tissue homogenate containing the enzyme

-

[¹⁴C]-labeled long-chain fatty alcohol (e.g., hexadecanol)

4.2.2. Procedure

-

Prepare the reaction mixture without the radiolabeled fatty alcohol.

-

Pre-incubate the mixture with the cell/tissue homogenate for 15 minutes at 37°C.

-

Initiate the reaction by adding the [¹⁴C]-labeled fatty alcohol.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Extract the lipids as described in section 4.1.1.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled alkyl-DHAP product using autoradiography or a phosphorimager.

Visualizing the Pathways

Plasmalogen Biosynthesis Pathway and the Role of this compound

The following diagram illustrates the key steps in plasmalogen biosynthesis and how this compound circumvents the initial peroxisomal steps.

References

- 1. Frontiers | Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study [mdpi.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Investigating the Therapeutic Potential of PPI-1040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPI-1040 is a novel, orally bioavailable, synthetic vinyl-ether plasmalogen precursor under investigation for the therapeutic replacement of deficient plasmalogens. Plasmalogens are a critical class of glycerophospholipids essential for the normal function of cell membranes, vesicular transport, and protection against oxidative stress. Deficiencies in plasmalogens are implicated in several rare and common diseases, with a primary focus on Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data from a key mouse model study, and detailed experimental protocols.

Introduction

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive disorder caused by mutations in genes essential for plasmalogen biosynthesis.[2] This deficiency leads to a range of severe developmental abnormalities. The therapeutic rationale for RCDP is the augmentation of plasmalogen levels.[3] this compound is a synthetic plasmalogen analog designed to bypass the defective enzymatic steps in the plasmalogen biosynthesis pathway in RCDP patients.[1][4] Unlike other precursors, this compound contains an intact vinyl-ether bond, which is a defining feature of endogenous plasmalogens.[2] The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of RCDP.[2]

Mechanism of Action

This compound is a synthetic phosphoethanolamine (PlsEtn) precursor of plasmalogens.[1] Its proposed mechanism of action is to directly replace the deficient endogenous plasmalogens. Due to its unique cyclic phosphoethanolamine group at the sn-3 position, this compound exhibits enhanced stability of its vinyl-ether bond, allowing it to remain intact during digestion and absorption.[5] Following oral administration, this compound is absorbed and circulates throughout the body, where it can be incorporated into cellular membranes, thereby restoring plasmalogen levels.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

- 3. bfplastics.com [bfplastics.com]

- 4. The twin pillars of Disease Models & Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

PPI-1040 for the Treatment of Rhizomelic Chondrodysplasia Punctata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizomelic Chondrodysplasia Punctata (RCDP) is an ultra-rare, autosomal recessive disorder characterized by a profound deficiency in plasmalogens, a critical class of ether phospholipids. This deficiency, resulting from mutations in genes essential for plasmalogen biosynthesis, leads to severe developmental abnormalities and a significantly shortened lifespan. PPI-1040, a proprietary synthetic vinyl-ether plasmalogen replacement therapy developed by Med-Life Discoveries, has been investigated as a potential treatment for RCDP. This technical guide provides a comprehensive overview of the preclinical development of this compound, including its mechanism of action, key experimental findings, and its current developmental status. Preclinical studies in a murine model of RCDP have demonstrated that orally administered this compound is bioavailable and can increase plasmalogen levels in plasma and some peripheral tissues, leading to the normalization of a key behavioral deficit. However, to date, there is no publicly available information on the clinical development of this compound in humans.

Introduction: The Unmet Need in Rhizomelic Chondrodysplasia Punctata

Rhizomelic Chondrodysplasia Punctata (RCDP) is a devastating peroxisomal biogenesis disorder with an estimated prevalence of less than 1 in 100,000 individuals.[1] The molecular basis of RCDP lies in mutations in the PEX7, GNPAT, AGPS, FAR1, or PEX5 genes, all of which are crucial for the biosynthesis of plasmalogens. This leads to a systemic deficiency of these vital ether phospholipids, resulting in a constellation of severe clinical manifestations, including:

-

Skeletal dysplasia with rhizomelia (proximal shortening of the long bones)

-

Chondrodysplasia punctata (stippled calcifications in the cartilage)

-

Congenital cataracts

-

Profound growth failure and developmental delays

-

Neurological impairments, including seizures

Currently, there are no approved disease-modifying therapies for RCDP, and treatment is primarily supportive. The significant unmet medical need underscores the urgency for the development of effective therapeutic strategies.

This compound: A Synthetic Vinyl-Ether Plasmalogen Replacement

This compound is a synthetic plasmalogen precursor developed by Med-Life Discoveries LP as a potential oral therapeutic for RCDP.[1] It is a proprietary vinyl-ether compound designed to bypass the deficient peroxisomal steps in the plasmalogen biosynthesis pathway and directly replenish the levels of these critical lipids in the body.[1]

Chemical Structure

While the precise, detailed chemical structure of this compound is proprietary, its CAS Number is 1436673-69-6. Based on available information, it is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) precursor. A representative structure of a vinyl-ether plasmalogen is provided below.

Caption: Generalized structure of a vinyl-ether plasmalogen, the class of molecule this compound is designed to replace.

Regulatory Status

In September 2019, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation (ODD) to this compound for the treatment of RCDP.[1][2] This designation provides incentives for the development of drugs for rare diseases affecting fewer than 200,000 people in the United States.

Mechanism of Action: Bypassing the Biosynthetic Defect

The therapeutic rationale for this compound is to provide a direct replacement for the deficient plasmalogens in RCDP patients. By supplying a stable, orally bioavailable vinyl-ether plasmalogen, this compound aims to circumvent the enzymatic defects in the peroxisomal biosynthesis pathway.

Caption: The plasmalogen biosynthesis pathway, highlighting the enzymatic steps affected in RCDP and the proposed mechanism of action for this compound.

Preclinical Evidence: Studies in a Murine Model of RCDP

The primary evidence for the efficacy of this compound comes from a preclinical study utilizing the Pex7hypo/null mouse model, which recapitulates key biochemical features of RCDP, including plasmalogen deficiency and a hyperactive behavioral phenotype.

Experimental Design

A summary of the preclinical experimental workflow is outlined below.

Caption: A high-level overview of the experimental workflow used in the preclinical evaluation of this compound.

Key Findings

The preclinical study yielded several important findings regarding the oral administration of this compound in the Pex7hypo/null mouse model:

-

Oral Bioavailability and Stability: Using 13C6-labeled this compound, the study demonstrated that the sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remained intact during digestion and absorption, a critical feature for a plasmalogen replacement therapy.

-

Plasmalogen Augmentation: A 4-week treatment with this compound resulted in the normalization of plasmalogen levels in the plasma of Pex7hypo/null mice. Variable increases in plasmalogen levels were also observed in erythrocytes and several peripheral tissues, including the liver, small intestine, skeletal muscle, and heart.

-

Tissue Distribution: Notably, no significant increase in plasmalogen levels was detected in the brain, lung, or kidney of the treated mice.

-

Behavioral Correction: this compound treatment normalized the hyperactive behavior observed in the Pex7hypo/null mice, as measured by the open field test. A significant inverse correlation was found between activity levels and plasma plasmalogen concentrations.

-

Superiority over Ether Precursor: In a direct comparison, an equivalent dose of an ether-based plasmalogen precursor, PPI-1011, did not effectively increase plasmalogen levels or ameliorate the hyperactive phenotype. This suggests that in states of severe plasmalogen deficiency, a vinyl-ether precursor like this compound may be more efficacious.

Data Presentation

| Parameter | Vehicle Control (Pex7hypo/null) | PPI-1011 (Pex7hypo/null) | This compound (Pex7hypo/null) | Wild-Type Control |

| Plasma Plasmalogen Levels | Severely Reduced | No Significant Increase | Normalized | Normal |

| Erythrocyte Plasmalogen Levels | Severely Reduced | No Significant Increase | Modest Increase | Normal |

| Liver Plasmalogen Levels | Severely Reduced | No Significant Increase | Robust Increase | Normal |

| Small Intestine Plasmalogen Levels | Severely Reduced | No Significant Increase | Modest Increase | Normal |

| Skeletal Muscle Plasmalogen Levels | Severely Reduced | No Significant Increase | Modest Increase | Normal |

| Heart Plasmalogen Levels | Severely Reduced | No Significant Increase | Modest Increase | Normal |

| Brain Plasmalogen Levels | Severely Reduced | No Significant Increase | No Significant Increase | Normal |

| Hyperactive Behavior (Open Field Test) | Present | No Improvement | Normalized | Absent |

Experimental Protocols

Detailed experimental protocols from the key preclinical study are summarized below.

Animal Model

The Pex7hypo/null mouse model was used, which exhibits reduced plasmalogen levels, early-onset cataracts, growth retardation, and hyperactivity, thus mimicking several key features of RCDP.

Drug Formulation and Administration

This compound and PPI-1011 were formulated in Neobee M-5 at a concentration of 10 mg/ml and administered orally to the mice at a dose of 50 mg/kg per day for 20 days over a 4-week period.

Open Field Test

The open field test was used to assess locomotor activity and anxiety-like behavior. Mice were placed in an open arena, and their movement was tracked. Key parameters likely included total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. The hyperactivity in the Pex7hypo/null mice was characterized by increased total distance traveled and movement time.

Plasmalogen Analysis

Plasmalogen levels in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the specific and sensitive detection of different plasmalogen species.

Current Status and Future Directions

Despite the promising preclinical data for this compound and its Orphan Drug Designation, there is no publicly available information regarding the initiation of clinical trials for this compound in humans. Med-Life Discoveries' public communications and clinical trial registrations have subsequently focused on a different plasmalogen precursor, PPI-1011, for which a Phase 1 clinical trial in healthy adults has been completed.[3][4] The reasons for this apparent shift in clinical development strategy from this compound to PPI-1011 have not been publicly disclosed.

Conclusion

This compound represents a rationally designed therapeutic approach for RCDP, aiming to address the fundamental biochemical defect of plasmalogen deficiency. Preclinical studies in a relevant animal model have provided proof-of-concept for its oral bioavailability and efficacy in restoring peripheral plasmalogen levels and correcting a behavioral phenotype. However, the lack of brain penetration and the absence of progression into clinical trials are significant considerations. For researchers and drug developers in the field of rare diseases and lysosomal storage disorders, the story of this compound underscores the challenges of translating promising preclinical findings into clinical realities. Further clarification from the developers regarding the clinical trajectory of this compound would be of great interest to the scientific and patient communities.

References

- 1. MED-LIFE DISCOVERIES [med-life.ca]

- 2. Med-Life Discoveries LP - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. labiotech.eu [labiotech.eu]

- 4. MLD Announces Completion of Dosing with Plasmalogen-precursor PPI-1011 in its Phase I Clinical Trial — MED-LIFE DISCOVERIES [med-life.ca]

The Crucial Role of the Vinyl-Ether Bond in PPI-1040: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel synthetic plasmalogen analog under investigation as a potential oral therapeutic for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by a profound deficiency in plasmalogens.[1][2] Plasmalogens are a unique class of glycerophospholipids containing a characteristic vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature is not merely a chemical curiosity; it is central to the biological functions of plasmalogens and the therapeutic strategy of this compound. This technical guide delves into the significance of the vinyl-ether bond in this compound, summarizing key experimental data and outlining the methodologies used to evaluate its efficacy.

Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[3][4] They are implicated in various critical cellular processes, including membrane fluidity and dynamics, vesicular fusion, and protection against oxidative stress.[3][4] The vinyl-ether linkage is highly susceptible to oxidative attack, allowing plasmalogens to act as sacrificial antioxidants, thereby protecting other essential lipids and proteins from damage.[3][5] In RCDP, genetic defects in the plasmalogen biosynthesis pathway lead to a systemic deficiency, resulting in severe developmental abnormalities.[1] this compound is designed to circumvent the defective endogenous synthesis by providing a stable, orally bioavailable source of a key plasmalogen precursor.[2][6]

The Significance of the Vinyl-Ether Bond in this compound's Design and Efficacy

The vinyl-ether bond is the defining feature of this compound and is intrinsically linked to its therapeutic potential. Unlike saturated ether or ester bonds found in other lipids, the vinyl-ether linkage of plasmalogens has unique chemical properties that are both a biological asset and a pharmaceutical challenge.

Enhanced Bioavailability and Intact Absorption

A primary obstacle in developing an effective oral plasmalogen replacement therapy is the inherent instability of the vinyl-ether bond in the acidic environment of the stomach.[6] However, this compound has been specifically designed to protect this critical bond.[2] Studies have shown that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups of this compound remain intact during digestion and absorption.[1][6] This is a significant advantage over other plasmalogen precursors, such as PPI-1011, an ether plasmalogen precursor, which did not effectively augment plasmalogen levels in a mouse model of RCDP.[1][6] The ability of this compound to be absorbed intact is a direct consequence of its chemical structure, which shields the vinyl-ether bond from premature degradation.

Direct Precursor to Functional Plasmalogens

By retaining the vinyl-ether bond, this compound serves as a more direct precursor to functional plasmalogens. It bypasses the initial, defective steps of the endogenous plasmalogen biosynthesis pathway in RCDP patients. Once absorbed, this compound can be readily incorporated into cellular membranes, where it is metabolized to the final plasmalogen form. This direct replenishment of the plasmalogen pool is the cornerstone of its therapeutic mechanism.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in restoring plasmalogen levels has been demonstrated in a Pex7-deficient mouse model of RCDP. The following tables summarize the key quantitative findings from these studies.

| Tissue | Plasmalogen Species | Fold Increase vs. Vehicle (Pex7-deficient mice) |

| Plasma | 16:0/18:1 PlsEtn | ~4-fold |

| 16:0/18:2 PlsEtn | ~3.5-fold | |

| 16:0/20:4 PlsEtn | ~2-fold | |

| 16:0/22:6 PlsEtn | ~3-fold | |

| Liver | Total 16:0 PlsEtn | ~2-fold |

| Skeletal Muscle | Total 16:0 PlsEtn | ~1.5-fold |

| Erythrocytes | Total 16:0 PlsEtn | ~1.5-fold |

| PlsEtn: Plasmenylethanolamine | ||

| Data adapted from Fallatah et al., 2020.[7] |

| Parameter | Vehicle (Pex7-deficient mice) | This compound (50 mg/kg/day) | Wild-Type Mice |

| Total Distance Traveled (cm) | ~12,000 | ~7,000 | ~7,500 |

| Time Spent in Center (s) | ~50 | ~100 | ~110 |

| Data represents approximate values from graphical representations in Fallatah et al., 2020.[7] |

Experimental Protocols

In Vitro Acid Stability of this compound

To assess the stability of the vinyl-ether bond in an acidic environment, an in vitro assay was performed.

Methodology:

-

This compound was formulated in a lipid-based carrier.

-

The formulated this compound was exposed to aqueous solutions of varying pH (ranging from 1 to 7) for a defined period, typically 1 hour, to simulate the conditions of the stomach.

-

Following incubation, the samples were extracted and analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

The percentage of intact this compound remaining was quantified at each pH level.

Results Summary: The vinyl-ether bond of this compound was found to be stable down to a pH of 3, indicating its potential to withstand the acidic conditions of the stomach, particularly when administered with food which can raise the gastric pH.[6]

Open Field Test in Pex7-deficient Mice

The open field test was used to evaluate the effect of this compound on the hyperactive phenotype observed in the Pex7-deficient mouse model of RCDP.

Methodology:

-

Apparatus: A square arena (typically 40x40 cm) with high walls to prevent escape, placed in a dimly lit, quiet room. The arena is often equipped with an overhead camera to record the animal's movement.

-

Animals: Pex7-deficient mice and wild-type control mice were used. The Pex7-deficient mice were divided into a vehicle-treated group and a this compound-treated group.

-

Procedure: Each mouse was individually placed in the center of the open field arena and allowed to explore freely for a set period (e.g., 10-15 minutes).

-

Data Collection: The movement of the mouse was tracked using an automated video-tracking system. Key parameters measured include:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis), where more time spent in the center suggests reduced anxiety.

-

Rearing frequency: An exploratory behavior.

-

-

Data Analysis: The collected data was statistically analyzed to compare the behavior of the different groups.

Signaling Pathways and Proposed Mechanism of Action

While the precise signaling pathways directly modulated by this compound are still under investigation, its mechanism of action is predicated on the restoration of deficient plasmalogens. This replenishment is expected to impact several downstream cellular processes.

Caption: Proposed mechanism of action of this compound.

The diagram above illustrates the proposed cascade of events following the oral administration of this compound. The protected vinyl-ether bond allows for the intact absorption of the molecule, leading to its incorporation into cellular membranes and a subsequent increase in plasmalogen levels. This restoration is hypothesized to normalize critical cellular functions that are dependent on plasmalogens, such as vesicular transport and protection against oxidative stress, ultimately leading to an amelioration of the disease phenotype.

Conclusion

The vinyl-ether bond is the linchpin of this compound's design and therapeutic potential. Its protection during gastrointestinal transit allows for efficient oral delivery and absorption of an intact plasmalogen precursor. The subsequent restoration of plasmalogen levels in key tissues has been shown to correct a behavioral deficit in a preclinical model of RCDP. While further research is needed to fully elucidate the downstream signaling consequences of plasmalogen replenishment and to determine the pharmacokinetic profile of this compound, the available data strongly support the significance of the vinyl-ether bond in the development of this promising therapeutic candidate. The continued investigation of this compound holds the potential to provide a much-needed treatment for individuals with RCDP.

References

- 1. A Pex7 Deficient Mouse Series Correlates Biochemical and Neurobehavioral Markers to Genotype Severity—Implications for the Disease Spectrum of Rhizomelic Chondrodysplasia Punctata Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Frontiers | Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology [frontiersin.org]

- 4. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PPI-1040 for Peroxisomal Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxisomal disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger Spectrum Disorders (ZSD), are a group of rare, inherited metabolic diseases characterized by defects in peroxisome biogenesis or function.[1][2] A primary biochemical hallmark of many of these disorders is a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) essential for the structure and function of cellular membranes.[3][4] PPI-1040 is an investigational, orally bioavailable, synthetic vinyl-ether plasmalogen replacement therapy designed to bypass the defective endogenous biosynthesis pathway in these patients.[5][6] Preclinical studies in a mouse model of RCDP have demonstrated that this compound can successfully augment plasmalogen levels in plasma and peripheral tissues, leading to the normalization of specific disease-related phenotypes.[7][8] This document provides an in-depth technical overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

The Challenge: Plasmalogen Deficiency in Peroxisomal Disorders

Plasmalogens are critical components of cellular membranes, particularly abundant in the brain and heart.[4] They are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which imparts unique structural and functional properties, including roles in vesicular transport, membrane fluidity, and antioxidant defense.[4][8]

The biosynthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum. In disorders like RCDP, mutations in peroxisomal genes (e.g., PEX7) disrupt the initial steps of this pathway, leading to a systemic inability to produce plasmalogens.[7][9] This deficiency is a primary driver of the severe pathophysiology seen in patients. The logical therapeutic approach is, therefore, the replacement of these missing lipids.[3][10]

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) precursor developed as a replacement therapy.[6] Unlike earlier ether-based precursors that require further enzymatic modification within the cell, this compound contains an intact vinyl-ether bond, allowing it to directly replace the deficient endogenous plasmalogens.[7][11]

Mechanism of Action

This compound is administered orally in a stabilized, closed-ring form. Upon exposure to the aqueous and acidic environment of the digestive system, it undergoes spontaneous hydrolysis to its active, open-ring form, which is identical to the endogenous plasmalogen molecule.[7] This active form is then absorbed and circulated, where it can be incorporated into the membranes of various cells and tissues.

References

- 1. Peroxisomal Disorders Panel, Sequencing | Test Fact Sheet [arupconsult.com]

- 2. medlink.com [medlink.com]

- 3. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmalogen Replacement Therapy — MED-LIFE DISCOVERIES [med-life.ca]

- 5. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Landmark Plasmalogen Precursor Paper Published — MED-LIFE DISCOVERIES [med-life.ca]

Preclinical Evaluation of PPI-1040 for Plasmalogen Deficiency Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasmalogens are a unique class of glycerophospholipids essential for normal cellular function, particularly in the nervous system and heart.[1][2] Genetic defects in plasmalogen biosynthesis lead to devastating disorders, most notably Rhizomelic Chondrodysplasia Punctata (RCDP), a rare disease characterized by severe developmental abnormalities.[1][3] RCDP is primarily caused by mutations in the PEX7 gene, which disrupts the peroxisomal steps of plasmalogen synthesis.[3] This whitepaper provides an in-depth technical overview of the preclinical research on PPI-1040, a novel synthetic vinyl-ether plasmalogen replacement therapy designed to bypass the deficient biosynthetic pathway in RCDP.[3][4] Preclinical studies in a mouse model of RCDP have demonstrated that oral administration of this compound is a promising therapeutic strategy, showing good bioavailability and efficacy in restoring plasmalogen levels and normalizing associated behavioral deficits.[1][3] This document details the quantitative data, experimental protocols, and underlying mechanism of action of this compound from key preclinical studies.

Introduction to Plasmalogen Deficiency and RCDP

Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which confers unique structural and functional properties, including roles in membrane fluidity, vesicular transport, and protection against oxidative stress.[1] The biosynthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.

Rhizomelic Chondrodysplasia Punctata (RCDP) is an autosomal recessive disorder resulting from impaired plasmalogen biosynthesis.[3] The most common form, RCDP type 1, is caused by mutations in the PEX7 gene, which encodes the receptor for importing several key enzymes into the peroxisome, including alkylglycerone phosphate (B84403) synthase (AGPS), a critical enzyme in the plasmalogen pathway. This disruption leads to a profound deficiency in plasmalogens, resulting in severe clinical manifestations such as skeletal dysplasia, cataracts, and profound growth and cognitive delays.[3]

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic vinyl-ether plasmalogen designed to act as a replacement therapy for RCDP.[3][4] Unlike precursor molecules that require further enzymatic conversion, this compound contains an intact vinyl-ether bond, allowing it to directly replenish the deficient plasmalogen pool.[3] Its proprietary cyclic phosphoethanolamine headgroup is designed to improve stability and oral bioavailability.[3] The orally administered closed-ring form of this compound undergoes spontaneous hydrolysis in an aqueous environment to its active, open-ring form, which is identical to endogenous plasmalogens.[3]

Preclinical Efficacy of this compound in a Mouse Model of RCDP

A pivotal preclinical study evaluated the efficacy of this compound in the Pex7hypo/null mouse model, which recapitulates the plasmalogen deficiency seen in RCDP.[3]

Quantitative Data on Plasmalogen Restoration

Oral administration of this compound at 50 mg/kg for 20 daily doses over 28 days resulted in a significant increase in plasmalogen levels in the plasma and various tissues of Pex7hypo/null mice.[5] Notably, a parallel treatment with an ether plasmalogen precursor, PPI-1011, did not show significant efficacy in augmenting plasmalogen levels.[1][3]

Table 1: Effect of this compound on Total 16:0 Plasmalogen Ethanolamine (PlsEtn) Pool in Pex7hypo/null Mice

| Tissue/Fluid | Vehicle (% of Wild-Type) | PPI-1011 (% of Wild-Type) | This compound (% of Wild-Type) | Statistical Significance (this compound vs. Vehicle) |

| Plasma | Significantly Decreased | No Significant Augmentation | Normalized to near Wild-Type Levels | ***P<0.001 |

| Liver | Significantly Decreased | No Significant Augmentation | Trend towards Improvement | Not Specified |

| Skeletal Muscle | Significantly Decreased | No Significant Augmentation | Trend towards Improvement | Not Specified |

| Small Intestine | Significantly Decreased | No Significant Augmentation | Increased Levels | Not Specified |

| Heart | Significantly Decreased | No Significant Augmentation | Increased Levels | Not Specified |

| Erythrocytes | Significantly Decreased | No Significant Augmentation | Increased Levels | Not Specified |

| Brain | Significantly Decreased | No Significant Augmentation | No Augmentation Observed | Not Specified |

| Lung | Significantly Decreased | No Significant Augmentation | No Augmentation Observed | Not Specified |

| Kidney | Significantly Decreased | No Significant Augmentation | No Augmentation Observed | Not Specified |

| Data extracted and summarized from Fallatah et al., 2020.[3] |

Table 2: Effect of this compound on Specific 16:0 PlsEtn Species in Liver and Skeletal Muscle of Pex7hypo/null Mice

| Tissue | Plasmalogen Species | This compound Treatment Effect (% of Wild-Type) | Statistical Significance (this compound vs. Vehicle) |

| Liver | 16:0/18:1 | Significantly Increased | P<0.05 |

| Liver | 16:0/18:2 | Significantly Increased | P<0.05 |

| Liver | 16:0/22:6 | Significantly Increased | **P<0.01 |

| Skeletal Muscle | 16:0/22:6 | Significantly Increased | *P<0.05 |

| Data extracted from Fallatah et al., 2020.[3] |

Normalization of Behavioral Deficits

Pex7hypo/null mice exhibit a hyperactive phenotype.[3] Treatment with this compound completely normalized this hyperactive behavior, as assessed by the open field test.[1][3][5] In contrast, treatment with PPI-1011 had no effect on the hyperactivity.[1][3] A significant inverse correlation was observed between plasma plasmalogen levels and hyperactivity, suggesting a direct link between plasmalogen restoration and functional improvement.[1][3]

Experimental Protocols

Animal Model

The preclinical studies utilized the Pex7hypo/null mouse model, which has a severe plasmalogen deficiency.[3] Wild-type mice were used as controls.[3]

Drug Formulation and Administration

This compound and PPI-1011 were formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/ml.[3] The drugs were administered orally to the mice at a dose of 50 mg/kg for 20 daily doses over a 28-day period.[5]

Bioavailability Study

To assess oral bioavailability and metabolism, a 13C6-labeled version of this compound (PPI-1050) was administered to wild-type mice.[3] This study confirmed that the sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remained intact during digestion and absorption.[1][3]

Behavioral Analysis: Open Field Test

The open field test was used to assess locomotor activity and anxiety-like behavior.[3] The test involves placing a mouse in a novel, open arena and recording its movements.[3] Hyperactivity in the Pex7hypo/null mice was characterized by increased time and distance traveled within the open space.[5]

Plasmalogen Analysis

Plasmalogen levels in plasma, erythrocytes, and various tissues were quantified using specialized mass spectrometry techniques.[3] This allowed for the precise measurement of different plasmalogen species.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the plasmalogen biosynthesis pathway, the defect in RCDP type 1, and the mechanism by which this compound bypasses this defect.

Caption: this compound bypasses the defective PEX7-dependent peroxisomal pathway in RCDP.

Experimental Workflow

The following diagram outlines the workflow of the key preclinical study.

Caption: Workflow of the preclinical evaluation of this compound.

Conclusion

The preclinical research on this compound provides a strong rationale for its continued development as a treatment for RCDP and potentially other disorders of plasmalogen deficiency. The data robustly demonstrate that orally administered this compound is bioavailable, effectively restores plasmalogen levels in a disease-relevant animal model, and normalizes associated behavioral deficits. The unique mechanism of action, which bypasses the fundamental biochemical defect in RCDP, positions this compound as a promising therapeutic candidate. Further clinical investigation is warranted to translate these encouraging preclinical findings into a viable therapy for patients with RCDP. The FDA has granted this compound orphan drug designation for the treatment of RCDP, highlighting its potential significance.[2]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Plasmalogens and fatty alcohols in rhizomelic chondrodysplasia punctata and Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resources — RhizoTRIAL.org [rhizotrial.org]

- 5. The twin pillars of Disease Models & Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the FDA Orphan Drug Designation of PPI-1040 for Rhizomelic Chondrodysplasia Punctata (RCDP)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of PPI-1040, a synthetic plasmalogen replacement therapy that received Orphan Drug Designation (ODD) from the U.S. Food and Drug Administration (FDA) for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP).[1][2] RCDP is an ultra-rare, autosomal recessive peroxisomal disorder characterized by severe developmental abnormalities and a profound deficiency in plasmalogens, a critical class of ether phospholipids.[3][4][5]

The Unmet Need in Rhizomelic Chondrodysplasia Punctata (RCDP)

RCDP is caused by mutations in genes essential for plasmalogen biosynthesis, such as PEX7, GNPAT, and AGPS.[3][5] This genetic defect leads to a systemic inability to synthesize plasmalogens, which are vital components of cellular membranes, particularly in the brain, heart, and lungs.[6]

Clinical Manifestations of RCDP:

-

Skeletal: Rhizomelia (shortening of upper arms and thighs), chondrodysplasia punctata (punctate calcifications in cartilage), and joint contractures.[3][4]

-

Neurological: Severe intellectual disability, seizures, and profound developmental delays.[3][4]

-

Ocular: Congenital cataracts are nearly universal.[3]

-

Other: Respiratory complications, growth failure, and distinctive facial features.[3]

The prognosis for RCDP is severe, with many affected children not surviving past the age of 10.[4][5] Currently, there are no approved treatments that address the underlying metabolic cause of the disease; management is purely supportive.[7] This creates a critical unmet need for therapies that can correct the fundamental plasmalogen deficiency.

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a proprietary, synthetic vinyl-ether plasmalogen developed by Med-Life Discoveries LP.[1][2] It is designed as an orally bioavailable plasmalogen replacement that can bypass the defective peroxisomal biosynthetic steps in RCDP patients.[8][9] A key feature of this compound is that it provides the intact vinyl-ether bond at the sn-1 position, which is crucial for the molecule's function and distinguishes it from precursor molecules that require further endogenous metabolism.[10][11]

The FDA granted Orphan Drug Designation to this compound on September 5, 2019, for the treatment of RCDP.[1][2] This designation is granted to drugs intended for rare diseases affecting fewer than 200,000 people in the U.S. and provides incentives for development, including market exclusivity, tax credits, and fee waivers.[1]

Pathophysiology and Therapeutic Rationale

The therapeutic strategy for this compound is a direct plasmalogen replacement therapy (PRT).[12][13] In RCDP, the initial steps of plasmalogen synthesis within the peroxisome are non-functional. By providing a complete, synthetic plasmalogen, this compound aims to restore systemic levels of these critical lipids, thereby potentially ameliorating the downstream pathological consequences of the deficiency.

Preclinical Evidence and Experimental Protocols

The ODD for this compound was supported by preclinical studies in a mouse model of RCDP. These studies demonstrated the oral bioavailability of this compound and its ability to augment plasmalogen levels and improve a functional endpoint.

A pivotal study evaluated this compound in the Pex7hypo/null mouse model, which mimics the plasmalogen deficiency seen in RCDP.[10]

Experimental Protocol:

-

Animal Model: Adult plasmalogen-deficient Pex7hypo/null mice.[10]

-

Treatment Groups:

-

Administration: Oral administration for 20 daily doses over a 28-day period.[11]

-

Primary Endpoints:

-

Biochemical: Measurement of plasmalogen levels (specifically C16:0 plasmalogens) in plasma, erythrocytes, and various tissues (liver, skeletal muscle, small intestine, heart, brain, lung, kidney) via mass spectrometry.[10][14]

-

Functional/Behavioral: Assessment of hyperactivity using the open field test, measuring total distance traveled and time spent mobile.[10][11]

-

Quantitative Results Summary:

| Tissue/Endpoint | Vehicle Control (Pex7hypo/null) | PPI-1011 Treatment | This compound Treatment | Outcome Description |

| Plasma Plasmalogens | Severely Deficient | No significant augmentation[10] | Normalized to wild-type levels[10] | This compound effectively restored circulating plasmalogen levels. |

| Erythrocyte Plasmalogens | Severely Deficient | No significant increase[14] | Variable, significant increase[10] | Demonstrated uptake into red blood cells. |

| Liver Plasmalogens | Severely Deficient | No significant increase[14] | Significant increase[10] | Showed peripheral tissue uptake. |

| Skeletal Muscle Plasmalogens | Severely Deficient | No significant increase[14] | Significant increase[10] | Showed peripheral tissue uptake. |

| Brain/Kidney/Lung Plasmalogens | Severely Deficient | No augmentation[10] | No significant augmentation observed[10] | Limited uptake in these tissues within the 4-week study period. |

| Open Field Test (Activity) | Hyperactive Phenotype | No improvement[10][14] | Normalized to wild-type behavior[10][11] | First demonstration of functional improvement with a vinyl-ether plasmalogen. |

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[9][10]

Clinical Development Pathway

The preclinical success and ODD for this compound paved the way for a clinical development program. A related compound, PPI-1011, has completed a Phase I first-in-human study to evaluate safety, tolerability, and pharmacokinetics in healthy adults, which will inform the subsequent trials in the RCDP patient population.[8][15][16][17]

Phase I Study Design (PPI-1011):

-

Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[8]

-

Arms:

-

Objectives: Assess safety, tolerability, and pharmacokinetics (PK).[8][15]

Key Findings from Phase I (PPI-1011):

-

Safety: Well-tolerated with no serious adverse events reported.[16][18]

-

Pharmacokinetics: Demonstrated a clear, dose-dependent increase in serum plasmalogen levels in both SAD and MAD cohorts.[18] Repeated dosing led to robust and sustained elevations of target plasmalogens.[8][18]

References

- 1. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

- 2. MLD's Plasmalogen Drug this compound for RCDP receives FDA Orphan Drug Designation (ODD) — MED-LIFE DISCOVERIES [med-life.ca]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Orphanet: Rhizomelic chondrodysplasia punctata [orpha.net]

- 5. Rhizomelic chondrodysplasia punctata: MedlinePlus Genetics [medlineplus.gov]

- 6. Rhizomelic chondrodysplasia punctata and cardiac pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First‐In‐Human Safety, Tolerability, and Pharmacokinetics of PPI‐1011, a Synthetic Plasmalogen Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Landmark Plasmalogen Precursor Paper Published — MED-LIFE DISCOVERIES [med-life.ca]

- 12. Plasmalogen Replacement Therapy — MED-LIFE DISCOVERIES [med-life.ca]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. journals.biologists.com [journals.biologists.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. MLD Announces Completion of Dosing with Plasmalogen-precursor PPI-1011 in its Phase I Clinical Trial — RhizoTRIAL.org [rhizotrial.org]

- 17. MLD Announces Completion of Dosing with Plasmalogen-precursor PPI-1011 in its Phase I Clinical Trial — MED-LIFE DISCOVERIES [med-life.ca]

- 18. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to the Oral Bioavailability of PPI-1040

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability of PPI-1040, a novel synthetic vinyl-ether plasmalogen. This compound is under investigation as a potential therapeutic agent for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by plasmalogen deficiency.[1][2][3] This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the metabolic pathway and experimental workflows.

Overview of this compound

This compound is a synthetic plasmalogen precursor designed to replace deficient endogenous plasmalogens.[3][4] A key feature of this compound is the presence of an intact vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] This design element is hypothesized to be advantageous over ether-based precursors as it circumvents the need for in vivo enzymatic conversion to the active vinyl-ether form.[1] The compound is administered in a closed-ring form, which spontaneously hydrolyzes in an aqueous or acidic environment to an open-ring version, identical to the corresponding endogenous plasmalogen species.[1]

Quantitative Data Summary

Preclinical studies have demonstrated the oral bioavailability of this compound and its ability to augment plasmalogen levels in a mouse model of RCDP. The following tables summarize the key findings from these studies.

Table 1: Dosing and Administration in Preclinical Studies

| Parameter | Value | Source |

| Compound | This compound | [1] |

| Animal Model | Pex7hypo/null mice (RCDP model) | [1] |

| Dosage | 50 mg/kg | [5] |

| Administration Route | Oral | [1][5] |

| Dosing Frequency | Daily | [5] |

| Treatment Duration | 20 doses over a 28-day period | [5] |

Table 2: Effects of this compound on Plasmalogen Levels in a Mouse Model of RCDP

| Tissue/Fluid | Observation | Source |

| Plasma | Normalization of plasmalogen levels | [1][2] |

| Erythrocytes | Increased plasmalogen levels | [1] |

| Liver | Increased plasmalogen levels | [1] |

| Small Intestine | Increased plasmalogen levels | [1] |

| Skeletal Muscle | Increased plasmalogen levels | [1] |

| Heart | Increased plasmalogen levels | [1] |

| Brain | No significant augmentation observed | [1][2] |

| Lung | No significant augmentation observed | [1][2] |

| Kidney | No significant augmentation observed | [1][2] |

Note: While the studies confirm oral bioavailability, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound have not been published. The short duration (up to 6 hours) of the bioavailability study with a labeled version of the compound limited a more detailed pharmacokinetic characterization.[1]

Experimental Protocols

The following methodologies are based on the key preclinical study investigating the oral bioavailability and efficacy of this compound.

3.1. Bioavailability and Metabolism Study

-

Objective: To determine if the vinyl-ether bond of this compound remains intact during digestion and absorption.

-

Test Compound: PPI-1050, an isotopic version of this compound with six 13C labels strategically placed on either side of the vinyl-ether bond.[1]

-

Animal Model: Wild-type C57BL/6 mice.[1]

-

Administration: A single oral dose of PPI-1050.

-

Sample Collection: Blood samples were collected at various time points up to 6 hours post-administration.

-

Analytical Method: Flow injection–tandem mass spectrometry (FI-MS/MS) was used to detect and quantify the labeled compound and its metabolites in the serum.[1] The analysis confirmed that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups remained intact following oral administration.[1][2]

3.2. Efficacy Study in an RCDP Mouse Model

-

Objective: To evaluate the ability of orally administered this compound to augment plasmalogen levels and elicit a functional response in a plasmalogen-deficient mouse model.

-

Animal Model: Adult Pex7hypo/null mice, a model for RCDP.[1][2]

-

Treatment Groups:

-

Vehicle control

-

This compound (50 mg/kg/day)

-

PPI-1011 (an ether plasmalogen precursor, 50 mg/kg/day)[1]

-

-

Administration: Oral administration for 20 daily doses.[5]

-

Sample Analysis: Plasma and various tissues were analyzed for plasmalogen levels.

-

Functional Assessment: Hyperactive behavior, a characteristic of this mouse model, was assessed using an open-field test.[1][2] The results showed that this compound, unlike PPI-1011, effectively normalized plasmalogen levels in the plasma and several peripheral tissues, and also normalized the hyperactive behavior.[1][2]

Visualizations

4.1. Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of orally administered this compound.

4.2. Experimental Workflow for Preclinical Efficacy Study

Caption: Workflow of the preclinical study in the RCDP mouse model.

References

- 1. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA Grants this compound Orphan Drug Designation — RhizoTRIAL.org [rhizotrial.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Landmark Plasmalogen Precursor Paper Published — MED-LIFE DISCOVERIES [med-life.ca]

The Impact of PPI-1040 on Cellular Plasmalogen Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of PPI-1040, a synthetic vinyl-ether plasmalogen analog, and its significant impact on cellular plasmalogen levels. The following sections detail the quantitative effects of this compound, the experimental protocols used in its evaluation, and its proposed mechanism of action, offering valuable insights for researchers and professionals in the field of drug development for plasmalogen deficiency disorders.

Quantitative Impact of this compound on Plasmalogen Levels

Oral administration of this compound has been demonstrated to effectively increase plasmalogen levels in a preclinical model of Rhizomelic Chondrodysplasia Punctata (RCDP), a genetic disorder characterized by profound plasmalogen deficiency.[1][2] A 4-week treatment regimen in adult plasmalogen-deficient Pex7hypo/null mice resulted in the normalization of plasma plasmalogen levels and variable increases in several peripheral tissues.[1][2]

In contrast, parallel treatment with PPI-1011, an ether plasmalogen precursor, did not significantly augment plasmalogen levels, highlighting the superior efficacy of the vinyl-ether structure of this compound.[1][2] The tables below summarize the key quantitative findings from this pivotal study.

Table 1: Effect of a 4-Week this compound Treatment on Plasma and Erythrocyte Plasmalogen Levels in Pex7hypo/null Mice

| Tissue | Treatment Group | Outcome | Reference |

| Plasma | This compound | Normalization of plasmalogen levels to near wild-type levels. | [1][2] |